molecular formula C7H7ClO3S B1423385 Methyl 3-hydroxy-4-chloro-5-methyl-2-thiophenecarboxylate CAS No. 113589-29-0

Methyl 3-hydroxy-4-chloro-5-methyl-2-thiophenecarboxylate

Cat. No. B1423385
M. Wt: 206.65 g/mol
InChI Key: MAKSYNFEQORPNF-UHFFFAOYSA-N
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Patent
US04824958

Procedure details

Prepared by the method described in Example 1 from ethyl α-chloroacetoacetate (59 g, 0.35 moles), methyl thioglycolate (102 g, 0.70 moles) and sodium (19.7 g, 0.86 moles). The product is obtained from the crystalline precipitate by fractional recrystallization from isopropanol to give 2.8 g; mp 105°-107° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([C:8]([CH3:10])=O)[C:3](OCC)=[O:4].[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].[Na]>C(O)(C)C>[OH:4][C:3]1[C:2]([Cl:1])=[C:8]([CH3:10])[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |^1:16|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
C(CS)(=O)OC
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method
CUSTOM
Type
CUSTOM
Details
to give 2.8 g

Outcomes

Product
Name
Type
Smiles
OC1=C(SC(=C1Cl)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.